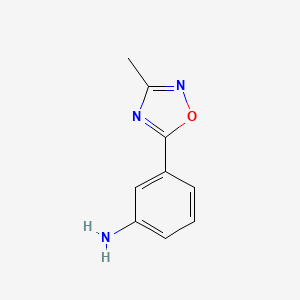

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 76629-35-1 . It has a molecular weight of 175.19 and its IUPAC name is 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline . The compound is typically stored at room temperature and is available in powder form .

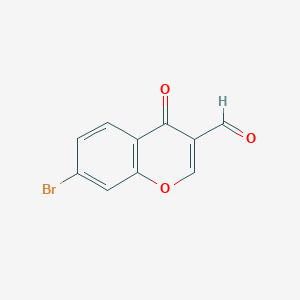

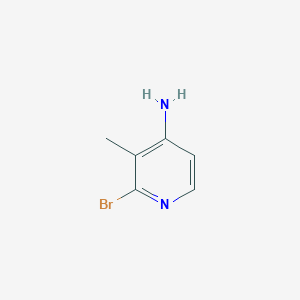

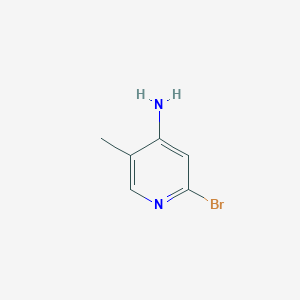

Molecular Structure Analysis

The InChI code for “3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” is 1S/C9H9N3O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 . This indicates that the compound has a 1,2,4-oxadiazole ring attached to an aniline group. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .Physical And Chemical Properties Analysis

“3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” is a powder that is stored at room temperature . It has a melting point of 101-103°C .Scientific Research Applications

Synthesis and Biological Evaluation

A study by Kavitha, Kannan, and Gnanavel (2016) focused on synthesizing a series of N-substituted aniline derivatives, including 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline, for potential biological applications. These compounds were evaluated for their antidiabetic, anti-inflammatory, and anticancer activities, indicating a broad spectrum of potential medical uses (S. Kavitha, K. Kannan, & S. Gnanavel, 2016).

Antimicrobial Activity

In another study by Kavitha et al. (2016), synthesized derivatives of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline were tested for their antimicrobial activities. The study found that these compounds exhibited moderate to good activities against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (S. Kavitha, N. Zulfareen, K. Kannan, & S. Gnanavel, 2016).

Potential in Antitumor Applications

Maftei et al. (2013) synthesized and characterized novel bioactive 1,2,4-oxadiazole derivatives, including compounds based on 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, for their antitumor activity. The study highlighted the significant potential of these compounds in treating cancer, with specific derivatives showing potent efficacy in vitro (Catalin V. Maftei, E. Fodor, P. Jones, et al., 2013).

Polymerization Applications

Tarasenko et al. (2017) developed a procedure for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines, a class of compounds related to 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, by selective reduction. The resultant amines were identified as promising monomers for oxidative and radical polymerizations, suggesting applications in materials science (M. Tarasenko, E. R. Kofanov, S. Baikov, et al., 2017).

Energetic Material Applications

Yu et al. (2017) explored the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound structurally related to 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline. The study revealed that derivatives based on this structure are potential candidates for insensitive energetic materials, indicating their applicability in defense and aerospace industries (Qiong Yu, G. Cheng, X. Ju, et al., 2017).

Antioxidant Activity

Padma and Gadea (2020) synthesized a novel series of compounds, including N-([1, 3, 4- Oxadiazino [6, 5-b] substituted indol-2-yl methyl) aniline, and evaluated their antioxidant activities. This study suggests the potential of such compounds in combating oxidative stress-related diseases (B. Padma & S. Gadea, 2020).

Safety And Hazards

properties

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQBMEOGPUBDNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506540 |

Source

|

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

CAS RN |

76629-35-1 |

Source

|

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol](/img/structure/B1280507.png)

![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)

![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)